2-Methylazetidine

描述

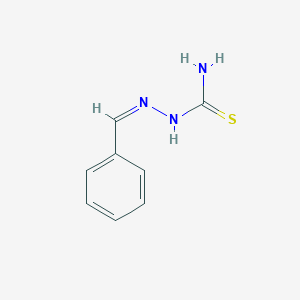

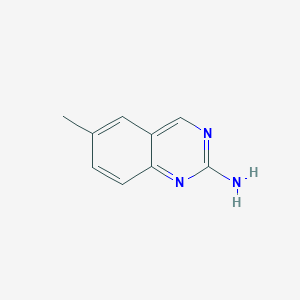

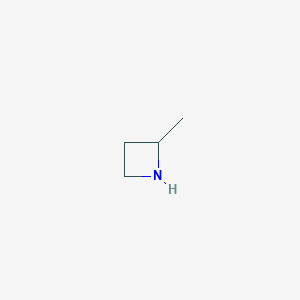

2-Methylazetidine is a type of azetidine, a four-membered nitrogen-containing ring, which is of interest in synthetic organic chemistry due to its presence in biologically active compounds and potential use in pharmaceuticals. The synthesis of azetidines and their derivatives, including 2-methylazetidine, has been explored through various methods, demonstrating the versatility and importance of these compounds in chemical synthesis .

Synthesis Analysis

The synthesis of (S)-2-methylazetidine has been achieved through two scalable syntheses, both yielding the product as a bench-stable, crystalline (R)-(-)-CSA salt. One method involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring, while the other uses chemoselective reduction of N-Boc azetidine-2-carboxylic acid. These methods provide good overall yields and high enantiomeric excess, demonstrating the feasibility of large-scale production .

Molecular Structure Analysis

Azetidines, such as 2-methylazetidine, are characterized by their strained four-membered ring structure. This strain can influence their reactivity and stability, making them interesting targets for synthesis. The molecular structure of azetidines is also important for their biological activity, as small changes can significantly impact their interaction with biological targets .

Chemical Reactions Analysis

Azetidines, including 2-methylazetidine, can undergo various chemical reactions due to their strained ring system and the presence of a reactive nitrogen atom. For example, 2-(dichloromethylene)azetidines, a class of stable strained cyclic enamines, have been synthesized and shown to react smoothly with electrophilic reagents, leading to products like pyrrolidin-3-ones . Additionally, 2-methyleneazetidines have been used in [3+2]-cycloaddition reactions with azides to form beta-lactam derivatives, highlighting the synthetic utility of azetidine derivatives in constructing complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylazetidine and related azetidine derivatives are influenced by their four-membered ring structure. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, illustrates the manipulation of azetidine's physical properties through functional group modification. The resulting compound has practical yield and is proposed to have a cis configuration based on previous studies . The physical properties, such as stability and crystallinity, are also important for the practical application and handling of these compounds, as seen in the synthesis of (S)-2-methylazetidine .

科学研究应用

Synthesis of Polyhydroxylated Azetidine Iminosugars

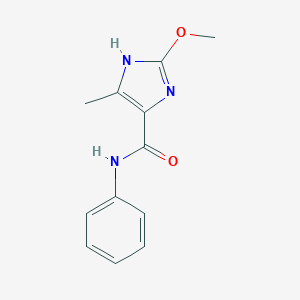

2-Methylazetidine derivatives have been synthesized from d-glucose and tested for glycosidase inhibitory activity. Notably, N-methylated compounds showed significant inhibitory activity against amyloglucosidase from Aspergillus niger in the micro molar range (Lawande et al., 2015).

Development of Novel Isomeric Analogs

The synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, demonstrates the versatility of azetidine derivatives in creating structurally unique compounds. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to various novel compounds (Soriano et al., 1980).

Scalable Synthesis Approaches

Research has focused on developing scalable syntheses of (S)-2-methylazetidine, indicating its importance in various applications. Two distinct routes have been reported, both achieving good overall yields and high enantiomeric excess, crucial for large-scale production (Dowling et al., 2016).

Mass Spectra Analysis

The mass spectra of various azetidine derivatives, including 2-methylazetidine, have been studied. This research provides valuable insights into the fragmentation patterns and structural analysis of these compounds, essential for further applications in scientific research (Kostyanovsky et al., 1972).

Synthesis of Diverse Azetidine Derivatives

The synthesis of 1-alkyl-2-methylazetidin-3-ones and related compounds demonstrates the chemical versatility of 2-methylazetidine. These syntheses contribute to the expanding library of azetidine-based compounds with potential applications in various fields (Salgado et al., 2003).

Exploration of Stereoisomers in Antibacterial Agents

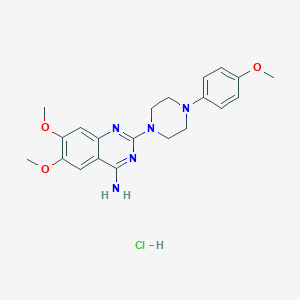

The study of 7-azetidinylquinolones, which include 7-(3-amino-2-methyl-1-azetidinyl) derivatives, shows the importance of azetidine isomers in developing potent antibacterial agents. These studies highlight the significance of chirality and stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).

Glycosidase Inhibitory Activity and Molecular Docking

Further exploration of polyhydroxylated azetidine iminosugars, including the synthesis of various derivatives, has been conducted. These compounds exhibit significant glycosidase inhibitory activity, with some being more potent than standard inhibitors. Molecular docking studies support these findings (Lawande et al., 2017).

安全和危害

2-Methylazetidine should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and set up emergency exits and the risk-elimination area . Eye and face protection should be worn, such as tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .

未来方向

属性

IUPAC Name |

2-methylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBWPRNUXWYLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336393, DTXSID70903791 | |

| Record name | 2-Methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_4542 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylazetidine | |

CAS RN |

19812-49-8 | |

| Record name | 2-Methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。